molecular formula C19H17FN2O5 B2821091 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1904125-24-1

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2821091
CAS No.: 1904125-24-1
M. Wt: 372.352
InChI Key: POSDJTLWWYTUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide is a synthetic compound featuring a 1,3-oxazolidin-2,4-dione core linked to a phenethyl group and a 2-fluorophenoxyacetamide side chain. The 2-fluorophenoxy group enhances lipophilicity and metabolic stability, while the oxazolidinone moiety is known for its role in modulating pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5/c20-14-8-4-5-9-16(14)26-11-17(23)21-15(13-6-2-1-3-7-13)10-22-18(24)12-27-19(22)25/h1-9,15H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSDJTLWWYTUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of dioxo-heterocyclic acetamides. Below is a detailed comparison with analogous compounds from recent studies:

Structural Analogues with Quinazoline-2,4-Dione Cores

  • Compound 4d (): Structure: (E)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(2-[furan-2-ylmethylene]hydrazineyl)-2-oxoethyl]acetamide. Key Features: Quinazoline-2,4-dione core with a furan-substituted hydrazine side chain. Activity: Demonstrated dual biological activity in enzymatic assays (IC₅₀ values < 10 µM for kinase inhibition) . Comparison: The absence of a fluorophenoxy group in 4d reduces its lipophilicity compared to the target compound. However, the hydrazine linker in 4d may enhance hydrogen-bonding interactions with biological targets.
  • Compound 4i (): Structure: 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-oxo-2-(2-[phenyl-carbamothioyl]hydrazineyl)ethyl]acetamide. Key Features: Incorporates a thiourea-modified hydrazine group. Activity: Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to the thiourea moiety’s ability to disrupt bacterial membranes . Comparison: The thiourea group in 4i provides distinct electronic effects compared to the fluorophenoxy group in the target compound, influencing target selectivity.

Analogues with Thiazolidinone or Thiazolidinedione Cores

  • Compound 18 (): Structure: 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide. Key Features: Thiazolidinedione core linked to a trimethoxyphenyl-thiadiazole group. Activity: IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549) in anticancer assays .
  • Compound 14 (): Structure: N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide. Key Features: Combines tetrahydropyrimidine and sulfamoylphenyl groups. Activity: Demonstrated antiviral activity (IC₅₀ = 3.2 µM against influenza A) . Comparison: The sulfamoylphenyl group enhances solubility but may reduce blood-brain barrier penetration compared to the fluorophenoxy group.

Fluorinated Analogues

  • Compound 9f (): Structure: N-{2-[(2-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide. Key Features: Fluorobenzyl and hydroxypentyloxy substituents. Activity: Exhibited dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 µM for COX-2) . Comparison: The fluorobenzyl group in 9f mirrors the fluorophenoxy group in the target compound, but the hydroxypentyloxy chain in 9f introduces additional hydrogen-bonding capacity.
  • Compound 3.5 (): Structure: N-[(2,4-Dichlorophenyl)methyl]-2-(2-fluoro-2,4-dioxo-1H-quinazolin-3-yl)acetamide. Key Features: Dichlorophenylmethyl and fluoroquinazoline groups. Activity: Anticonvulsant ED₅₀ = 12 mg/kg in rodent models .

Mechanistic and Pharmacokinetic Insights

  • Fluorophenoxy vs. Fluorobenzyl: The 2-fluorophenoxy group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, while fluorobenzyl groups (e.g., in 9f) favor hydrophobic interactions .
  • Oxazolidinone vs. Thiazolidinedione: The oxazolidinone core’s lower polarity compared to thiazolidinedione could improve CNS penetration but reduce aqueous solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in 3.5) increase metabolic stability but may reduce oral bioavailability due to poor solubility .

Q & A

(Basic) What are the key synthetic routes and critical reaction conditions for synthesizing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide?

The synthesis typically involves multi-step organic reactions, including cyclization to form the oxazolidinone core and subsequent coupling with fluorophenoxy acetamide derivatives. Critical steps include:

  • Cyclization : Formation of the 2,4-dioxo-1,3-oxazolidine ring under reflux conditions using DMF or THF as solvents, often catalyzed by bases like potassium carbonate .
  • Amide Coupling : Reaction of intermediates with 2-(2-fluorophenoxy)acetyl chloride in the presence of triethylamine to form the acetamide bond .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC for reaction completion .

(Advanced) How can computational reaction path search methods improve the synthesis efficiency of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, enabling the identification of low-energy reaction pathways. The ICReDD framework integrates these calculations with experimental data to optimize conditions (e.g., solvent choice, catalyst loading), reducing trial-and-error iterations. For example, computational screening of solvents like DMF versus dichloromethane could predict yield improvements by stabilizing reactive intermediates .

(Basic) What analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxazolidinone and fluorophenoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity of C, H, N, and O .

(Advanced) How can researchers resolve contradictions in reported biological activity data across different assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Strategies include:

  • Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets like kinases or GPCRs .

(Basic) What in vitro models are commonly used to evaluate the compound’s potential therapeutic effects?

  • Antimicrobial Activity : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in MIC assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase .

(Advanced) What strategies enhance the compound’s bioavailability and blood-brain barrier (BBB) penetration for CNS applications?

  • Prodrug Design : Introduce hydrolyzable esters at the acetamide group to improve solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong circulation time .
  • Structural Modifications : Replace the phenyl group with a trifluoromethyl substituent to increase BBB permeability via passive diffusion .

(Basic) How can researchers mitigate by-product formation during the final amide coupling step?

  • Optimized Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine intermediate to minimize unreacted starting material .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions like hydrolysis .
  • Scavenger Resins : Employ polymer-bound scavengers (e.g., trisamine) to quench excess acyl chloride .

(Advanced) What in silico approaches predict the compound’s binding affinity and selectivity for therapeutic targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or neurotransmitter receptors .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations assess binding stability over 100+ ns trajectories .
  • QSAR Modeling : Train models on fluorophenoxy acetamide derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

(Basic) What stability studies are required for long-term storage of the compound?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .
  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via HPLC .

(Advanced) How does the electronic nature of the fluorophenoxy group influence reactivity and bioactivity?

The electron-withdrawing fluorine atom:

  • Enhances Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Modulates Reactivity : Increases electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks in target binding .
  • Improves Selectivity : Steric and electronic effects restrict off-target interactions, as shown in comparative studies with non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.